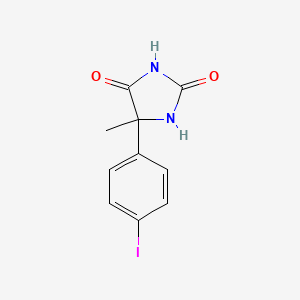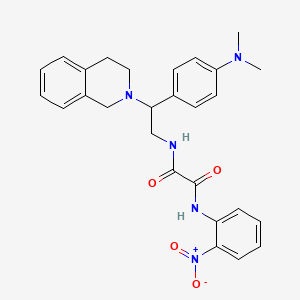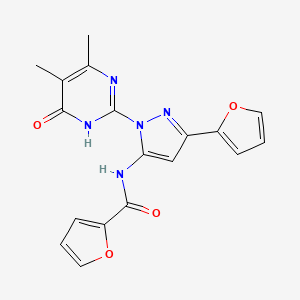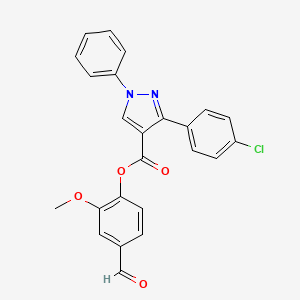
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The “5-(4-Iodophenyl)” indicates that an iodophenyl group is attached at the 5th position of the imidazolidine ring. The “5-methyl” indicates that a methyl group is also attached at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The iodophenyl and methyl groups would be attached at the 5th position of this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and solubility. Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Imidazolidine Derivatives
Research has shown that imidazolidine derivatives, including 5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione, can be synthesized efficiently, providing a basis for the development of novel compounds with potential applications in various fields (Witchard & Watson, 2010).
Characterization and Molecular Dimerization
Studies have demonstrated the synthesis and characterization of similar compounds, revealing insights into molecular dimerization processes, which could be critical for understanding intermolecular interactions in biological systems (Bisello et al., 2017).
Pharmacological Evaluation
Serotonin Receptor Interactions
Research on related imidazolidine derivatives has indicated potential interactions with serotonin receptors, suggesting possible implications for the treatment of conditions like depression and anxiety (Czopek et al., 2010).
Antidepressant Activity
Novel analogs of imidazolidine derivatives have been investigated for their potential as antidepressants, indicating the therapeutic relevance of this class of compounds (Kucwaj-Brysz et al., 2018).
Material Science Applications
Corrosion Inhibition
Thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones, have been studied for their role in corrosion inhibition, highlighting the potential application of these compounds in protecting metals from corrosion (Yadav et al., 2015).
Electrochemical Studies
Electrochemical oxidation studies of hydantoin derivatives, closely related to imidazolidine-2,4-diones, have been conducted, offering insights into the electrochemical properties of these compounds, which could be relevant for various industrial applications (Nosheen et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-iodophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFVAOCDEKCSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-5-methylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B2462513.png)




![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-[[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462525.png)


![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)


